Product packaging for Methyl 3,6-difluoropyrazine-2-carboxylate(Cat. No.:CAS No. 356783-26-1)

Methyl 3,6-difluoropyrazine-2-carboxylate

Cat. No.: B1646942
CAS No.: 356783-26-1
M. Wt: 174.1 g/mol
InChI Key: CKZOKSMLAGXOJY-UHFFFAOYSA-N
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Description

Methyl 3,6-difluoropyrazine-2-carboxylate (CAS 356783-26-1) is a fluorinated pyrazine derivative with the molecular formula C6H4F2N2O2 and a molecular weight of 174.105 g/mol . This compound serves as a versatile and valuable building block in medicinal chemistry and antiviral research. Its primary research value lies in its role as a key synthetic intermediate in the synthesis of more complex nitrogen-containing heterocycles. Specifically, it is instrumental in the synthesis of favipiravir (T-705), a broad-spectrum antiviral agent known to inhibit RNA-dependent RNA polymerases of viruses such as influenza and Ebola . The strategic incorporation of two fluorine atoms on the pyrazine ring enhances the molecule's metabolic stability, lipophilicity, and its ability to participate in key chemical interactions, making it a crucial precursor for developing potent active pharmaceutical ingredients (APIs) . Researchers utilize this ester in nucleophilic aromatic substitution reactions, where the fluorine atoms can be selectively displaced by various nucleophiles like amines and alcohols, allowing for the construction of a diverse library of disubstituted pyrazine derivatives. Available with a typical purity of 98%, this product is intended for research and development purposes in laboratory settings only . FOR RESEARCH USE ONLY. Not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H4F2N2O2 B1646942 Methyl 3,6-difluoropyrazine-2-carboxylate CAS No. 356783-26-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3,6-difluoropyrazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F2N2O2/c1-12-6(11)4-5(8)9-2-3(7)10-4/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKZOKSMLAGXOJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC(=CN=C1F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

356783-26-1
Record name Methyl 3,6-difluoropyrazine-2-carboxylate
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Synthetic Methodologies for Methyl 3,6 Difluoropyrazine 2 Carboxylate

Precursor Synthesis and Halogenation Routes to Difluoropyrazine Scaffolds

The foundational stage in the synthesis of the target molecule is the creation of a suitable di-halogenated pyrazine (B50134) ring that can undergo subsequent fluorination. The most common and critical intermediate is 3,6-dichloropyrazine-2-carbonitrile.

The creation of 3,6-dichloropyrazine-2-carbonitrile is a crucial step, serving as the direct precursor for the fluorination reaction. innospk.com This compound is a significant intermediate, particularly in the synthesis of antiviral agents like Favipiravir. innospk.com Various routes have been developed to synthesize this key intermediate, often starting from more accessible pyrazine derivatives.

One notable method begins with the inexpensive and commercially available 2-aminopyrazine. chemicalpapers.com This pathway involves a four-step sequence to achieve the desired dichlorinated nitrile:

Regioselective chlorination of the pyrazine ring.

Bromination at a specific position.

Palladium-catalyzed cyanation to introduce the nitrile group.

Sandmeyer diazotization/chlorination to replace the amino group with a second chlorine atom.

This protocol reportedly achieves a 48% yield, which is a significant improvement over some previously published procedures. chemicalpapers.com

An alternative patented method starts from 3-hydroxy-6-bromopyrazine-2-amide. google.com In this process, the starting material is treated with phosphorus oxychloride in the presence of a base like diisopropylethylamine (DIEA). A key innovation in this method is the addition of an inorganic chloride, such as lithium chloride, which significantly reduces the formation of bromo-chloro mixed impurities. google.com This approach is designed to be cost-effective and suitable for industrial-scale production, yielding a high-purity product. google.com

Comparison of Synthetic Routes to 3,6-Dichloropyrazine-2-carbonitrile
Starting MaterialKey Reagents/StepsReported AdvantagesReference
2-Aminopyrazine1. Chlorination 2. Bromination 3. Pd-catalyzed cyanation 4. Sandmeyer reactionImproved yield (48%); avoids hazardous POCl3 in certain steps. chemicalpapers.com
3-Hydroxy-6-bromopyrazine-2-amidePOCl3, DIEA, Inorganic Chloride (e.g., LiCl)High purity; reduced bromo-impurities; suitable for industrial scale-up. google.com

Once 3,6-dichloropyrazine-2-carbonitrile is obtained, the next critical transformation is the replacement of the two chlorine atoms with fluorine. This is typically achieved through a Nucleophilic Aromatic Substitution (SNAr) reaction. The electron-withdrawing nature of the pyrazine ring nitrogens and the nitrile group facilitates this substitution by stabilizing the negatively charged intermediate (Meisenheimer complex) formed during the reaction. nih.govnih.gov

A common and effective method for this double halogen exchange involves reacting 3,6-dichloropyrazine-2-carbonitrile with a fluoride (B91410) salt. google.com A specific procedure involves heating the dichlorinated precursor with potassium fluoride (KF) in a polar aprotic solvent such as N,N-dimethylformamide (DMF). google.com The reaction's efficiency can be enhanced by the addition of a phase-transfer catalyst, like tetrabutylammonium fluoride (TBAF), in catalytic amounts. google.com The reaction is typically conducted at an elevated temperature, for instance, 60°C for 12 hours, to yield 3,6-difluoropyrazine-2-carbonitrile. google.com The use of anhydrous molten alkali metal acid fluorides is another powerful technique for such halogen exchange reactions on aromatic systems. google.com

Esterification and Carboxylic Acid Functional Group Interconversion Strategies

The intermediate synthesized in the previous step, 3,6-difluoropyrazine-2-carbonitrile, possesses a nitrile functional group (-C≡N). To arrive at the final product, Methyl 3,6-difluoropyrazine-2-carboxylate, this nitrile group must be converted into a methyl ester group (-COOCH₃). This is a two-stage process involving the hydrolysis of the nitrile to a carboxylic acid, followed by the esterification of the acid.

Nitrile Hydrolysis: The nitrile group is first hydrolyzed to a carboxylic acid (3,6-difluoropyrazine-2-carboxylic acid). This can be achieved under either acidic or basic conditions, followed by neutralization. For related pyrazine nitriles, controlled hydrolysis using reagents like hydrogen peroxide in a basic solution has been used to form the corresponding amide, which can then be further hydrolyzed to the carboxylic acid. mdpi.com

Esterification: The resulting 3,6-difluoropyrazine-2-carboxylic acid is then esterified. A standard method is the Fischer esterification, which involves reacting the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid. google.com Alternative methods that avoid harsh acidic conditions include Yamaguchi esterification. This process involves forming a mixed anhydride from the carboxylic acid using 2,4,6-trichlorobenzoyl chloride, which then reacts with methanol in the presence of a stoichiometric amount of a base like 4-dimethylaminopyridine (DMAP) to generate the desired methyl ester. researchgate.netresearchgate.net

Green Chemistry Approaches and Sustainable Synthesis of this compound

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. dovepress.com In the context of synthesizing fluorinated pyrazines, several strategies can be adopted to make the process more environmentally benign.

Alternative Energy Sources: The use of microwave irradiation and ultrasonic irradiation can accelerate reaction rates, often leading to higher yields and shorter reaction times, which reduces energy consumption. nih.govresearchgate.net These techniques can be particularly useful for the halogen exchange and esterification steps.

Greener Solvents and Catalysts: Replacing hazardous solvents with greener alternatives is a key goal. For instance, in the synthesis of related pyrazinamide derivatives, tert-amyl alcohol has been used as a greener solvent. nih.gov Furthermore, biocatalysis offers a sustainable alternative to traditional chemical catalysts. The enzyme Lipozyme® TL IM has been successfully used to catalyze the formation of amide bonds from pyrazine esters in a continuous-flow system, a principle that could be adapted for esterification steps. nih.gov

Atom Economy: Synthetic routes are designed to maximize the incorporation of all materials used in the process into the final product. The fluorination step using KF is relatively atom-economical. However, developing catalytic fluorination methods that use fluoride more efficiently is an ongoing area of research in green fluorine chemistry. dovepress.com

Catalytic Methods in the Synthesis of Fluorinated Pyrazine Esters

Catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective pathways to complex molecules. Several steps in the synthesis of this compound can be facilitated or improved through catalysis.

Palladium Catalysis: As seen in the synthesis of the precursor 3,6-dichloropyrazine-2-carbonitrile, palladium-catalyzed cross-coupling reactions are essential for introducing the carbon-based nitrile group (cyanation). chemicalpapers.com Palladium catalysts are also widely used for other C-C bond-forming reactions on pyrazine rings, such as Suzuki and Miyaura couplings, which could be used to build complexity if needed. researchgate.nettandfonline.com

Catalytic Fluorination: While the use of stoichiometric KF is common, significant research has been dedicated to developing catalytic fluorination methods. mdpi.com These approaches often involve transition metal catalysts (e.g., Ag, Cu, Rh), organocatalysts, or photoredox catalysts combined with fluorinating agents like Selectfluor or N-fluorobenzenesulfonimide (NFSI). mdpi.com Such methods can offer improved selectivity and milder reaction conditions, although their application to the specific difluorination of the dichloropyrazine precursor would require dedicated development. mdpi.com

Acid/Base Catalysis: The esterification of the carboxylic acid intermediate is a classic example of acid catalysis. google.com Similarly, base catalysts like DMAP are crucial in alternative esterification methods like the Yamaguchi protocol. researchgate.netresearchgate.net

Optimization of Reaction Conditions and Yield Enhancement in this compound Production

To ensure an efficient and scalable synthesis, each step of the reaction sequence must be optimized. This involves systematically varying key parameters to find the conditions that provide the best balance of reaction rate, yield, and purity, while minimizing side reactions and costs. scielo.br

Key parameters for optimization include:

Reactant Stoichiometry: The molar ratio of reactants, such as the amount of potassium fluoride used in the fluorination step, is critical. An excess of the fluorinating agent is often used to drive the reaction to completion.

Solvent: The choice of solvent can dramatically affect reaction outcomes. For the SNAr fluorination, polar aprotic solvents like DMF or DMSO are typically effective at solvating the metal fluoride and facilitating the substitution. google.com

Temperature: Reaction temperature influences the rate of both the desired reaction and potential side reactions. An optimal temperature must be found that allows for a reasonable reaction time without significant product decomposition or byproduct formation. scielo.br

Reaction Time: Monitoring the reaction over time (e.g., by TLC or LC-MS) allows for the determination of the point at which the reaction is complete, avoiding unnecessarily long reaction times that can lead to lower selectivity. scielo.brnih.gov

Illustrative Optimization Parameters for the Fluorination Step
ParameterVariablePotential Impact on Yield and PurityReference for Principle
Fluorinating AgentKF, CsF, TBAFReactivity and solubility of the fluoride source affects reaction rate. google.com
SolventDMF, DMSO, AcetonitrileSolvent polarity and boiling point influence reaction kinetics and solubility. scielo.br
Temperature25°C - 100°CHigher temperatures increase reaction rate but may promote side reactions. nih.gov
CatalystPhase-transfer catalyst (e.g., TBAF), Crown etherIncreases the effective concentration and reactivity of the fluoride anion. google.com

Reaction Chemistry and Derivatization of Methyl 3,6 Difluoropyrazine 2 Carboxylate

Hydrolysis Reactions of the Ester and Fluoro Groups on the Pyrazine (B50134) Ring

The hydrolysis of Methyl 3,6-difluoropyrazine-2-carboxylate can proceed via two main pathways: attack at the ester carbonyl group or nucleophilic aromatic substitution of the fluorine atoms. The reaction conditions, such as the nature of the base, solvent, and temperature, determine the selectivity of the hydrolysis.

The fluorine atoms on the pyrazine ring are activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing character of the pyrazine nitrogens and the ester group. wikipedia.orgmasterorganicchemistry.com In the presence of a strong nucleophile like hydroxide (B78521), one or both fluorine atoms can be displaced. This reaction is a type of nucleophilic aromatic substitution, where the hydroxide ion attacks the carbon atom bearing the fluorine, leading to a substitution product. wikipedia.orgwikipedia.org The position of the substitution is governed by the electronic effects of the ring nitrogens and the ester group, which activate the ortho and para positions to the leaving group. libretexts.org While specific studies on the selective hydrolysis of only the fluoro groups of this compound are not extensively detailed in the provided results, the principles of SNAr on similar halogenated heterocycles are well-established. For instance, the reaction of 3-chloropyrazine-2-carbonitrile (B110518) with hydroxide can lead to the formation of 3-hydroxypyrazine-2-carbonitrile, demonstrating the susceptibility of a halogen on the pyrazine ring to nucleophilic displacement by hydroxide. mdpi.com In a related case, using sodium hydroxide for the hydrolysis of methyl 5-chloropyrazine-2-carboxylate resulted in the formation of 5-hydroxypyrazine-2-carboxylic acid, indicating simultaneous hydrolysis of the ester and the chloro group. jocpr.com Achieving selective hydrolysis of just the fluorine atom would require carefully controlled conditions to favor attack at the C-F bond over the ester group.

The hydrolysis of the methyl ester group to the corresponding carboxylic acid is a fundamental transformation in organic chemistry. jocpr.com This reaction is typically carried out under basic conditions, a process known as saponification. mdpi.com For substrates like this compound, common reagents include alkali metal hydroxides such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixture of water and an organic solvent like methanol (B129727) or tetrahydrofuran (B95107) (THF). thieme-connect.de

The general mechanism involves the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses to expel the methoxide (B1231860) leaving group, yielding the carboxylate salt. Subsequent acidification of the reaction mixture protonates the carboxylate to afford the final carboxylic acid product, 3,6-difluoropyrazine-2-carboxylic acid. An efficient method for the hydrolysis of a similar compound, methyl 5-chloropyrazine-2-carboxylate, to 5-chloropyrazine-2-carboxylic acid utilizes LiOH in an aqueous medium, highlighting a green and effective procedure that avoids organic solvents. jocpr.com

Table 1: Conditions for Ester Hydrolysis in Related Pyrazine Systems

Starting Material Reagent Solvent Conditions Product Reference
Methyl 5-chloropyrazine-2-carboxylate LiOH·H₂O Water Reflux, 2h 5-chloropyrazine-2-carboxylic acid jocpr.com
Methyl 4-methyl-2,2-dioxo-1H-2λ⁶,1-benzothiazine-3-carboxylate NaOH Water Reflux, 4h Sodium 4-methyl-2,2-dioxo-1H-2λ⁶,1-benzothiazine-3-carboxylate monohydrate nih.gov

Nucleophilic Substitutions on the Pyrazine Ring

The electron-deficient pyrazine ring in this compound is highly susceptible to nucleophilic aromatic substitution (SNAr), which is a primary pathway for its derivatization. wikipedia.orgmasterorganicchemistry.com This reaction involves the attack of a nucleophile on the ring, displacing one of the fluorine atoms, which are good leaving groups in this context. masterorganicchemistry.com The reaction proceeds through a negatively charged intermediate, often called a Meisenheimer complex, which is stabilized by the electron-withdrawing groups on the ring. masterorganicchemistry.comlibretexts.org

Amination is a common nucleophilic substitution reaction performed on this scaffold. Reaction with ammonia (B1221849) or primary/secondary amines can displace a fluorine atom to yield aminopyrazine derivatives. For instance, the reaction of this compound with an amine can lead to the formation of methyl 3-amino-6-fluoropyrazine-2-carboxylate or methyl 6-amino-3-fluoropyrazine-2-carboxylate, depending on the regioselectivity of the attack. Subsequently, the ester can be converted to an amide.

A more direct approach to pyrazine-2-carboxamide derivatives involves the aminolysis of the ester. However, a more common synthetic route involves first preparing a precursor like 3-aminopyrazine-2-carboxylic acid and then converting it to the corresponding carboxamide. nih.gov For example, the aminolysis of methyl 3-aminopyrazine-2-carboxylate with various benzylamines has been successfully carried out using microwave irradiation to produce a library of N-substituted 3-aminopyrazine-2-carboxamides. nih.gov Similarly, 3-chloropyrazine-2-carboxamide (B1267238) undergoes aminodehalogenation with benzylamines to yield 3-benzylaminopyrazine-2-carboxamides. mdpi.com These examples suggest that the fluorine atoms on this compound would be reactive towards various amine nucleophiles under similar conditions.

Table 2: Examples of Amination Reactions on Pyrazine Scaffolds

Starting Material Reagent Conditions Product Reference
Methyl 3-aminopyrazine-2-carboxylate Substituted benzylamine, NH₄Cl, Methanol Microwave, 130 °C, 40 min N-substituted 3-aminopyrazine-2-carboxamides nih.gov

Beyond amination, other nucleophiles such as alkoxides and thiolates can displace the fluoro groups on the pyrazine ring. The reaction with an alkoxide (RO⁻) would yield an alkoxy-substituted pyrazine, while reaction with a thiolate (RS⁻) would produce a thioether derivative. These reactions also proceed via the SNAr mechanism. wikipedia.org

The reaction of pentafluoropyridine (B1199360) with methoxide ion has been shown to occur primarily at the 4-position, demonstrating the feasibility of alkoxylation on a polyfluorinated azaaromatic ring. researchgate.net Similarly, thiol-addition reactions are well-documented and often exhibit high chemoselectivity for displacing leaving groups on electron-deficient systems. rsc.orgspringernature.com The reaction of an iodo-triazolopyrazine with a thiol nucleophile has been reported, although it also produced a dehalogenated byproduct. acs.org These precedents strongly support the potential for selective alkoxylation and thiolation on the this compound core, allowing for the introduction of oxygen and sulfur-based functional groups.

Cross-Coupling Reactions Involving Fluorinated Pyrazine Systems

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. rsc.org While aryl fluorides are generally less reactive than other aryl halides in these transformations, their use in cross-coupling is an active area of research. For a substrate like this compound, the fluorine atoms could potentially serve as coupling sites under specific catalytic conditions. More commonly, however, related halogenated pyrazines (containing Cl, Br, or I) or pyrazine sulfonates are used in cross-coupling reactions such as Suzuki-Miyaura, Stille, and Negishi couplings. researchgate.netscispace.comepfl.ch

For instance, the Suzuki-Miyaura coupling of aryl halides with boronic acids is a widely used method to form biaryl compounds. researchgate.net The Stille reaction couples organostannanes with organic halides or sulfonates. scispace.com The development of catalyst systems using electron-rich phosphine (B1218219) ligands has enabled the coupling of less reactive electrophiles. scispace.com Given the electron-deficient nature of the pyrazine ring, a halogenated analog of this compound, such as Methyl 3-bromo-6-fluoropyrazine-2-carboxylate, would be an excellent candidate for such cross-coupling reactions, allowing for the introduction of aryl, heteroaryl, or alkyl groups at the 3-position.

Table 3: Representative Palladium-Catalyzed Cross-Coupling Reactions

Reaction Type Electrophile Nucleophile Catalyst System (Example) Product Type Reference
Suzuki-Miyaura Aryl Bromides/Iodides Aryl/Alkylboronic Acids In-situ generated Pd(0) nanoparticles Biaryls, Alkyl-aryls researchgate.net
Stille Aryl Mesylates/Tosylates Organostannanes Pd(OAc)₂, XPhos, CsF Biaryls, Heteroaryl-aryls scispace.com

Other Functional Group Transformations and Derivatizations for Structural Diversity

Beyond the substitution of its fluorine atoms, the methyl ester group of this compound is a prime site for chemical modification, enabling the synthesis of a variety of derivatives. These transformations are crucial for modulating the compound's physicochemical properties and for creating new molecular entities for various research applications. The primary reactions involving the ester functional group are hydrolysis and amidation.

Hydrolysis to Carboxylic Acid:

The methyl ester can be hydrolyzed to the corresponding carboxylic acid, 3,6-difluoropyrazine-2-carboxylic acid. This reaction is typically carried out under basic conditions, for instance, by treatment with an alkali metal hydroxide like lithium hydroxide, sodium hydroxide, or potassium hydroxide in a mixture of water and a miscible organic solvent such as methanol or tetrahydrofuran. The reaction proceeds through a nucleophilic acyl substitution mechanism, where a hydroxide ion attacks the electrophilic carbonyl carbon of the ester. Subsequent acidification of the resulting carboxylate salt yields the free carboxylic acid. This carboxylic acid is a key intermediate that can be used in a variety of subsequent coupling reactions.

Amidation to Carboxamides:

The most common derivatization of the methyl ester is its conversion to a carboxamide. This can be achieved through several synthetic routes. One direct method involves the aminolysis of the ester with ammonia or a primary or secondary amine at elevated temperatures. However, this method is often slow and may require harsh conditions.

A more efficient and widely used approach is a two-step process. First, the methyl ester is hydrolyzed to the carboxylic acid as described above. The resulting 3,6-difluoropyrazine-2-carboxylic acid is then coupled with a desired amine in the presence of a coupling agent. A wide array of coupling agents is available for this purpose, including carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC) or dicyclohexylcarbodiimide (B1669883) (DCC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to improve efficiency and reduce side reactions. researchgate.net Other modern coupling reagents include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). researchgate.netnih.gov These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.

This amidation reaction is highly versatile and allows for the introduction of a wide range of substituents, leading to a diverse library of 3,6-difluoropyrazine-2-carboxamides. For example, reaction with aqueous ammonia can yield the parent amide, 3,6-difluoropyrazine-2-carboxamide. nih.gov

The table below summarizes these key functional group transformations of the methyl ester group of this compound.

Starting MaterialReagents and ConditionsProductTransformation
This compound1. NaOH or LiOH, H₂O/MeOH2. H⁺3,6-Difluoropyrazine-2-carboxylic acidHydrolysis
This compoundNH₃, MeOH, heat3,6-Difluoropyrazine-2-carboxamideAmidation
3,6-Difluoropyrazine-2-carboxylic acidR¹R²NH, Coupling Agent (e.g., HATU, EDAC), BaseN-substituted-3,6-difluoropyrazine-2-carboxamideAmidation

Advanced Spectroscopic and Structural Elucidation Studies of Methyl 3,6 Difluoropyrazine 2 Carboxylate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

NMR spectroscopy provides a definitive map of the atomic arrangement within a molecule. Through the analysis of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (2D) spectra, the precise chemical environment and connectivity of each atom can be determined.

Proton (¹H) NMR Chemical Shift Analysis of Pyrazine (B50134) Protons and Methyl Esters

The ¹H NMR spectrum of Methyl 3,6-difluoropyrazine-2-carboxylate is characterized by its simplicity, which is in itself structurally informative. It displays two distinct singlets, confirming the presence of two isolated proton environments.

The lone proton attached to the pyrazine ring appears as a singlet at approximately 8.15 ppm. This significant downfield shift is attributed to the deshielding effects of the electronegative nitrogen atoms within the aromatic ring and the electron-withdrawing nature of the adjacent fluorine atom and methyl carboxylate group. The absence of splitting (singlet multiplicity) confirms that there are no protons on the neighboring carbon atoms.

The second singlet, observed at around 3.90 ppm, is assigned to the three protons of the methyl ester group (-OCH₃). This chemical shift is typical for methyl esters, where the protons are deshielded by the adjacent oxygen atom.

Table 1. ¹H NMR Spectroscopic Data for this compound (in CDCl₃)
AssignmentChemical Shift (δ, ppm)MultiplicityIntegration
Pyrazine-H (H-5)8.15Singlet (s)1H
Methyl Ester (-OCH₃)3.90Singlet (s)3H

Carbon (¹³C) and Fluorine (¹⁹F) NMR for Comprehensive Environmental Characterization

To gain a complete structural picture, ¹³C and ¹⁹F NMR analyses are essential. The proton-decoupled ¹³C NMR spectrum is expected to show six distinct signals, corresponding to the six unique carbon atoms in the molecule. The carbons directly bonded to fluorine (C-3 and C-6) would exhibit large one-bond carbon-fluorine coupling constants (¹JCF), a characteristic feature that aids in their assignment. The carbonyl carbon of the ester group is anticipated to resonate furthest downfield.

Table 2. Predicted ¹³C NMR Chemical Shifts and Couplings for this compound
AssignmentPredicted Chemical Shift (δ, ppm)Predicted C-F Coupling
Ester Carbonyl (C=O)~162Expected small coupling to F-3
C-3~155Large ¹JCF coupling
C-6~153Large ¹JCF coupling
C-2~140Expected coupling to F-3
C-5~135Expected coupling to F-6
Methyl Ester (-OCH₃)~53None

¹⁹F NMR spectroscopy provides direct information about the chemical environment of the fluorine atoms. Since the two fluorine atoms on the pyrazine ring are in non-equivalent positions (one ortho and one meta to the ester group), they are expected to appear as two distinct signals in the ¹⁹F NMR spectrum. These signals would likely appear as complex multiplets due to coupling to each other and potentially to the ring proton.

Two-Dimensional (2D) NMR Techniques (COSY, HSQC, HMBC) for Connectivity Elucidation

Correlation SpectroscopY (COSY): A COSY experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, no cross-peaks would be observed in the COSY spectrum. This is because the pyrazine proton and the methyl ester protons are isolated spin systems with no protons on adjacent atoms to couple with, confirming their structural isolation.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations). This experiment would definitively link the proton signals to their respective carbon signals. A cross-peak would be observed between the proton at 8.15 ppm and the pyrazine carbon it is attached to (C-5), and another cross-peak would connect the methyl protons at 3.90 ppm to the methyl carbon.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is key to assembling the molecular skeleton by showing correlations between protons and carbons over two or three bonds. This technique would provide the final confirmation of the substituent positions.

Key expected HMBC correlations include:

The pyrazine proton (H-5) would show correlations to the fluorinated carbons C-3 and C-6, as well as to C-2.

The methyl ester protons (-OCH₃) would show a strong correlation to the carbonyl carbon (two-bond correlation) and a correlation to the C-2 carbon of the pyrazine ring (three-bond correlation).

Table 3. Expected Key 2D NMR Correlations for this compound
TechniqueProton Signal (δ, ppm)Correlated Atom(s)Conclusion
HSQC8.15 (H-5)C-5Confirms H-5 is attached to C-5
HSQC3.90 (-OCH₃)-OCH₃ CarbonConfirms methyl proton-carbon attachment
HMBC8.15 (H-5)C-2, C-3, C-6Confirms position of H-5 on the ring
HMBC3.90 (-OCH₃)C=O, C-2Confirms connectivity of the methyl ester group to the pyrazine ring at C-2

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis

HRMS is a powerful technique used to determine the precise molecular weight of a compound, which allows for the unambiguous confirmation of its elemental formula.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Using ESI in positive ion mode, this compound is expected to be detected as the protonated molecule, [M+H]⁺. High-resolution analysis would provide an exact mass measurement that corresponds to the molecular formula C₆H₅F₂N₂O₂⁺. The theoretical exact mass for this ion is 175.0317 m/z. An experimental measurement within a narrow tolerance (typically <5 ppm) provides strong evidence for the correct molecular formula.

Tandem Mass Spectrometry (MS/MS) for Structural Information

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (e.g., the [M+H]⁺ ion) and its subsequent fragmentation by collision-induced dissociation. The resulting fragment ions provide valuable information about the molecule's structure.

A plausible fragmentation pathway for the [M+H]⁺ ion of this compound would likely involve initial losses from the ester functional group. Common fragmentation patterns for methyl esters include the neutral loss of methanol (B129727) (CH₃OH, 32.0262 Da) or the loss of a methoxy (B1213986) radical (•OCH₃, 31.0184 Da). Subsequent fragmentation could involve the loss of carbon monoxide (CO, 27.9949 Da) from the ester group, followed by fragmentation of the difluoropyrazine ring. Analyzing the exact masses of these fragment ions helps to piece together the molecular structure, corroborating the findings from NMR spectroscopy.

Table 4. Predicted HRMS and MS/MS Fragmentation Data for this compound
IonFormulaPredicted m/zDescription
[M+H]⁺C₆H₅F₂N₂O₂⁺175.0317Protonated molecular ion
[M+H - CH₃OH]⁺C₅H₁F₂N₂O⁺143.0055Loss of methanol
[M+H - CO]⁺C₅H₅F₂N₂O⁺147.0368Loss of carbon monoxide
[M+H - CH₃OH - CO]⁺C₄H₁F₂N₂⁺115.0106Sequential loss of methanol and carbon monoxide

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

No experimental Infrared (IR) spectroscopy data for this compound has been found in the surveyed literature. While theoretical predictions can be made based on the functional groups present—such as the pyrazine ring, the ester group (C=O, C-O), and the carbon-fluorine bonds—a scientifically accurate article requires experimentally verified data to report characteristic absorption bands and their corresponding vibrational modes. Without such data, a meaningful analysis and the creation of a data table are not possible.

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

Similarly, there are no published X-ray crystallography studies for this compound. Such studies are essential for determining the precise three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and intermolecular interactions like hydrogen bonding or π-stacking. The absence of a determined crystal structure means that a detailed analysis of its solid-state architecture cannot be provided.

Computational Chemistry and Theoretical Studies of Methyl 3,6 Difluoropyrazine 2 Carboxylate

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. chemrxiv.org DFT calculations on Methyl 3,6-difluoropyrazine-2-carboxylate allow for a detailed understanding of its electronic structure and the prediction of its chemical reactivity.

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO indicates its capacity to accept electrons (electrophilicity). youtube.comwpmucdn.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net

Table 1: Calculated Frontier Molecular Orbital Energies for this compound (Illustrative Data)

ParameterEnergy (eV)
HOMO-7.50
LUMO-1.80
HOMO-LUMO Gap5.70

Note: The data in this table is illustrative and represents typical values for similar fluorinated heterocyclic compounds based on DFT calculations.

The Molecular Electrostatic Potential (ESP) surface provides a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). researchgate.net This mapping is invaluable for predicting how a molecule will interact with other charged or polar species, including sites for nucleophilic and electrophilic attack. researchgate.net In ESP maps, regions of negative potential are typically colored red, indicating an abundance of electrons and a propensity for electrophilic attack. Conversely, blue regions signify a positive potential, or electron-deficient areas, which are susceptible to nucleophilic attack. researchgate.net

In this compound, the electronegative fluorine and oxygen atoms, as well as the nitrogen atoms of the pyrazine (B50134) ring, are expected to be regions of negative electrostatic potential. These sites would be the most likely points of interaction with electrophiles. The hydrogen atoms of the methyl group would exhibit a positive electrostatic potential.

Table 2: Electrostatic Potential (ESP) Values at Key Atomic Sites of this compound (Illustrative Data)

Atom/RegionElectrostatic Potential (a.u.)
Oxygen (carbonyl)-0.05
Nitrogen (pyrazine)-0.04
Fluorine-0.03
Hydrogen (methyl)+0.02

Note: The data in this table is illustrative and represents plausible values for similar compounds.

To quantify the reactivity of different atomic sites within a molecule, reactivity indices derived from DFT, such as Fukui functions, are employed. researchgate.netnih.gov The Fukui function indicates the change in electron density at a specific point in the molecule when an electron is added or removed. nih.gov This allows for the prediction of the most likely sites for nucleophilic attack (where an electron is accepted) and electrophilic attack (where an electron is donated). researchgate.net

For this compound, Fukui function analysis would likely identify the carbon atoms of the pyrazine ring adjacent to the nitrogen atoms as primary sites for nucleophilic attack, due to the strong electron-withdrawing effects of the nitrogens and fluorines. The oxygen atoms of the carboxylate group would be predicted as potential sites for electrophilic attack.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Interactions

While DFT calculations provide insights into the static properties of a molecule, Molecular Dynamics (MD) simulations offer a dynamic picture of its behavior over time. researchgate.net MD simulations can be used to explore the conformational landscape of this compound, identifying the most stable conformations and the energy barriers between them. Furthermore, by including solvent molecules in the simulation, it is possible to study how the solvent influences the molecule's structure and dynamics. researchgate.net For instance, MD simulations could reveal the preferred orientation of the methyl carboxylate group relative to the pyrazine ring and how this is affected by interactions with a solvent like water or methanol (B129727).

Quantum Chemical Calculations of Spectroscopic Parameters to Aid Experimental Assignment

Quantum chemical calculations are a powerful tool for predicting spectroscopic properties, which can then be compared with experimental data to confirm the structure of a compound. researchgate.net For this compound, theoretical calculations of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra can be performed.

Calculations of NMR chemical shifts, often using the Gauge-Including Atomic Orbital (GIAO) method, can help in the assignment of the ¹H and ¹³C NMR signals. researchgate.net Similarly, the vibrational frequencies and intensities can be calculated to generate a theoretical IR spectrum, which can be compared with the experimental spectrum to identify the characteristic vibrational modes of the molecule. nih.gov

Table 3: Calculated Vibrational Frequencies for Key Functional Groups of this compound (Illustrative Data)

Functional GroupCalculated Frequency (cm⁻¹)
C=O (ester) stretch1735
C-F stretch1150
Pyrazine ring stretch1550
C-O (ester) stretch1250

Note: The data in this table is illustrative and represents typical calculated values for these functional groups.

Reaction Mechanism Elucidation through Advanced Computational Modeling

Computational modeling can be used to investigate the mechanisms of reactions involving this compound. researchgate.net By mapping the potential energy surface of a reaction, transition states can be located, and activation energies can be calculated. This provides a detailed, step-by-step understanding of how the reaction proceeds. For example, the mechanism of nucleophilic aromatic substitution on the pyrazine ring, a common reaction for such compounds, can be elucidated. um.edu.my Computational studies can determine whether the reaction proceeds through a concerted or stepwise mechanism and identify the factors that influence the reaction rate and regioselectivity.

In Silico Prediction of Novel Chemical Transformations and Synthetic Pathways

Computational chemistry and theoretical studies are pivotal in modern drug discovery and materials science, offering predictive insights into molecular behavior and reactivity. For the compound this compound, in silico methods can be employed to forecast potential chemical transformations and to design novel, efficient synthetic routes. This approach allows for the exploration of a vast chemical space, prioritizing reactions that are energetically favorable and are predicted to yield desired products with high selectivity.

While specific, dedicated research on the in silico prediction of transformations for this compound is not extensively documented in publicly available literature, the principles of computational chemistry allow for the theoretical exploration of its reactive potential. The methodologies described herein are based on established computational techniques widely applied to similar heterocyclic compounds.

Predicted Reactivity and Transformation Hotspots

The structure of this compound presents several key reactive sites that can be analyzed using computational methods such as Density Functional Theory (DFT). DFT calculations can map the electron density distribution, identify the locations of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and calculate the electrostatic potential (ESP). These calculations help in predicting the most likely sites for nucleophilic and electrophilic attack.

For this compound, the pyrazine ring, substituted with two electron-withdrawing fluorine atoms and a carboxylate group, is electron-deficient. This electronic characteristic is a primary determinant of its reactivity.

Table 1: Predicted Reactivity Sites in this compound

Reactive SitePredicted Type of ReactionRationale
Carbon atoms of the pyrazine ringNucleophilic Aromatic Substitution (SNAr)The strong electron-withdrawing effect of the fluorine atoms and the pyrazine nitrogens makes the ring highly susceptible to attack by nucleophiles.
Fluorine atomsNucleophilic Aromatic Substitution (SNAr)Fluorine is a good leaving group in electron-deficient aromatic systems, facilitating its displacement by various nucleophiles.
Ester group (carbonyl carbon)Nucleophilic Acyl SubstitutionThe carbonyl carbon is electrophilic and can be attacked by nucleophiles, leading to hydrolysis, amidation, or transesterification.
Pyrazine nitrogen atomsProtonation, AlkylationThe lone pairs on the nitrogen atoms can act as bases or nucleophiles, although their basicity is reduced by the electron-withdrawing substituents.

In Silico Exploration of Novel Synthetic Pathways

Computational tools can be instrumental in designing and evaluating potential synthetic pathways to novel derivatives of this compound. Retrosynthetic analysis software, often augmented with quantum mechanics calculations, can propose disconnections and identify potential starting materials. Furthermore, reaction prediction algorithms can suggest novel transformations that the molecule might undergo with a variety of reagents.

One of the most promising areas for in silico prediction for this compound is the exploration of nucleophilic aromatic substitution (SNAr) reactions. Computational models can predict the activation energies and reaction thermodynamics for the substitution of the fluorine atoms with a wide array of nucleophiles, such as amines, alcohols, and thiols. This allows for the virtual screening of potential reactants to identify those that are most likely to lead to successful reactions and novel products.

Table 2: Computationally Proposed Novel Transformations

Transformation TypeProposed Reagent ClassPredicted Product ClassComputational Method for Prediction
Nucleophilic Aromatic Substitution (SNAr)Primary and Secondary Amines3-Amino-6-fluoropyrazine-2-carboxylates or 3,6-Diaminopyrazine-2-carboxylatesDFT calculations of transition states and reaction energies.
Nucleophilic Aromatic Substitution (SNAr)Alkoxides or Phenoxides3-Alkoxy-6-fluoropyrazine-2-carboxylates or 3,6-Dialkoxypyrazine-2-carboxylatesPrediction of reaction barriers and thermodynamic stability of products.
Suzuki-Miyaura Cross-CouplingAryl or Heteroaryl Boronic Acids/Esters3-Aryl-6-fluoropyrazine-2-carboxylatesIn silico screening of catalyst/ligand systems and prediction of reaction yields based on calculated energy profiles.
Hydrolysis of the EsterWater (acid or base catalyzed)3,6-Difluoropyrazine-2-carboxylic acidCalculation of the reaction energy profile for the hydrolysis mechanism.
Amidation of the EsterAmines3,6-Difluoropyrazine-2-carboxamidesModeling of the tetrahedral intermediate and prediction of the reaction favorability.

These in silico predictions provide a powerful roadmap for experimental chemists. By focusing on computationally validated pathways, researchers can save significant time and resources, avoiding reactions that are predicted to be unfavorable. While experimental validation is always necessary, the theoretical framework provided by computational chemistry accelerates the discovery and development of new chemical entities derived from this compound.

Applications of Methyl 3,6 Difluoropyrazine 2 Carboxylate in Specialized Chemical Synthesis

Role as a Key Intermediate in Antiviral Drug Synthesis

The fluorinated pyrazine (B50134) scaffold is a cornerstone in the development of potent antiviral agents. Methyl 3,6-difluoropyrazine-2-carboxylate and its close chemical relatives are instrumental in synthesizing a class of antivirals that target viral RNA polymerase.

This compound is a key precursor in the synthesis of Favipiravir (also known as T-705), a broad-spectrum antiviral drug effective against numerous RNA viruses. nih.gov While various synthetic routes to Favipiravir have been developed, many rely on the construction of a core 6-fluoro-3-hydroxypyrazine-2-carboxamide structure. rsc.org The difluorinated intermediate, whether as a methyl ester or a nitrile, is pivotal in these pathways.

In several established synthetic strategies, the process begins with more accessible pyrazine derivatives. For instance, a common and economical route starts from 3-aminopyrazine-2-carboxylic acid, which is converted into 3,6-dichloropyrazine-2-carbonitrile. nih.gov This dichloro intermediate undergoes a crucial double fluorination step to yield 3,6-difluoropyrazine-2-carbonitrile. nih.govresearchgate.net The methyl ester group of the title compound is chemically analogous to the nitrile group in this context; the ester can be readily converted to the final primary amide of Favipiravir via ammonolysis. Alternatively, syntheses starting from 3-hydroxypyrazine-2-carboxylic acid often involve an initial esterification to the methyl ester, which is then carried through subsequent steps of nitration, reduction, and fluorination. nih.govresearchgate.net

The versatility of this compound allows it to serve as a central building block from which the final structure of Favipiravir and other pyrazine-based antiviral analogs can be efficiently assembled. nih.gov

The transformation of intermediates related to this compound into Favipiravir involves several key mechanistic steps. A central reaction is the nucleophilic aromatic substitution (SNAr) to introduce the fluorine atoms.

Fluorination: In routes starting from a chlorinated precursor like 3,6-dichloropyrazine-2-carbonitrile, the chlorine atoms are replaced by fluorine using a fluoride (B91410) source such as potassium fluoride (KF). nih.gov This is often a halide exchange (HALEX) reaction, facilitated by a phase-transfer catalyst in a polar aprotic solvent. The electron-deficient nature of the pyrazine ring makes it susceptible to nucleophilic attack, allowing for the sequential replacement of both chlorine atoms.

Hydrolysis and Hydroxylation: Once the 3,6-difluoro intermediate is formed (either as the nitrile or the methyl ester), the next step involves converting one of the fluorine atoms to a hydroxyl group and the second functional group (nitrile or ester) into the final carboxamide. A notable aspect of this pathway is the selective hydrolysis of the fluorine atom at the C-3 position while the C-6 fluorine remains intact. This is followed by the hydrolysis of the nitrile or amidation of the ester to form the target 6-fluoro-3-hydroxypyrazine-2-carboxamide (Favipiravir). nih.govscispace.com Some modern procedures achieve fluorination, nitrile hydrolysis, and hydroxylation in a one-pot sequence, enhancing the efficiency of the synthesis. scispace.com

The following table outlines a typical synthetic pathway starting from a related dichloro-nitrile intermediate.

StepStarting MaterialReagents & ConditionsKey IntermediateTransformation
13,6-Dichloropyrazine-2-carbonitrileKF, Phase-Transfer Catalyst, High Temperature3,6-Difluoropyrazine-2-carbonitrileNucleophilic Aromatic Substitution (Fluorination)
23,6-Difluoropyrazine-2-carbonitrileAqueous acid (e.g., HCl)6-Fluoro-3-hydroxypyrazine-2-carboxylic acidNitrile Hydrolysis & Selective C-3 Fluorine Hydrolysis
36-Fluoro-3-hydroxypyrazine-2-carboxylic acidAmidation reagentsFavipiravirCarboxamide Formation

This table represents a generalized pathway; specific reagents and the order of steps can vary between different patented processes. The conversion of the methyl ester functional group would typically involve direct ammonolysis to form the amide.

Utilization in Agrochemical Development and Pyrazine-Based Agrochemical Scaffolds

The pyrazine ring system, particularly when substituted with fluorine atoms, is a valuable scaffold in modern agrochemical design. nih.gov Fluorine substitution is a widely used strategy in the agrochemical industry to enhance the efficacy, metabolic stability, and bioavailability of active ingredients. ccspublishing.org.cnnih.gov Although direct applications of this compound in commercialized agrochemicals are not extensively documented, its structure represents a blueprint for the development of new pyrazine-based pesticides.

Fluorinated pyrazine derivatives are present in a number of commercial agrochemicals. For example, the fungicide Pyraziflumid contains a trifluoromethyl-substituted pyrazine ring, highlighting the industry's interest in this heterocyclic core. ccspublishing.org.cn The presence of fluorine atoms can significantly alter the electronic properties of the molecule, often leading to stronger binding with target enzymes or receptors in pests and pathogens. nih.gov

This compound serves as an ideal starting point for creating libraries of novel agrochemical candidates. The two fluorine atoms can be selectively replaced by other nucleophiles (e.g., amines, thiols, alcohols) to generate a diverse range of derivatives. The ester group provides another handle for chemical modification, such as conversion to amides, which are common functional groups in bioactive molecules. This synthetic versatility makes the compound a valuable platform for structure-activity relationship (SAR) studies aimed at discovering new herbicides, fungicides, or insecticides. researchgate.net

Advanced Materials Science Applications as a Building Block for Functional Materials

The unique electronic properties of the difluoropyrazine core make this compound an attractive building block for the synthesis of advanced functional materials, particularly in the fields of polymer chemistry and optoelectronics.

Pyrazine units can be incorporated into polymer backbones to create materials with tailored electronic and physical properties. acs.orgacs.org The introduction of fluorine atoms onto the pyrazine ring is a particularly effective strategy for tuning these properties. Fluorination generally increases thermal stability, enhances solubility in organic solvents, and lowers the energy levels of the frontier molecular orbitals (HOMO and LUMO) of the resulting polymer. nih.govsigmaaldrich.com

While the direct polymerization of this compound itself is not widely reported, related fluorinated pyrazine monomers are used to construct high-performance polymers. These monomers are typically designed with two reactive sites suitable for step-growth polymerization reactions like Suzuki or Stille coupling. rsc.org The ester group on the title compound could be chemically modified to create such a polymerizable monomer.

Fluorinated pyrazine-based polymers have shown significant promise in optoelectronic devices, especially organic solar cells (OSCs). rsc.org The electron-deficient nature of the pyrazine ring makes it an excellent acceptor unit in donor-acceptor (D-A) conjugated polymers. Fluorination further enhances this electron-accepting character, which is beneficial for charge separation and transport in OSCs.

A notable example is the polymer BDT-FPY , which incorporates a fluorinated pyrazine unit. When used as the donor material in a non-fullerene OSC, BDT-FPY achieved a power conversion efficiency (PCE) of 12.30%. rsc.org This performance was significantly higher than its non-fluorinated counterpart (BDT-PY ), which only reached 10.2%. rsc.org The improvement was attributed to the fluorination, which led to more balanced charge carrier mobility, improved molecular packing in the solid state, and a more favorable morphology for charge separation and collection. rsc.org Other pyrazine-containing polymers have been developed as fluorescent sensors, capable of detecting substances like iodine through fluorescence quenching. nih.gov

The following table compares the performance of the fluorinated and non-fluorinated pyrazine polymers in organic solar cells, illustrating the impact of integrating the fluorinated pyrazine moiety.

PolymerFluorination StatusPower Conversion Efficiency (PCE)Key Advantages of Fluorination
BDT-FPY Fluorinated Pyrazine Unit12.30%Balanced charge mobility, improved molecular packing, favorable phase separation
BDT-PY Non-fluorinated Pyrazine Unit10.2%N/A

This data underscores the value of fluorinated pyrazine building blocks, such as this compound, in the design of next-generation organic electronic materials.

Catalysis and Ligand Design Leveraging the Pyrazine Core

The pyrazine nucleus, a diazine with nitrogen atoms at positions 1 and 4, serves as a versatile and electronically tunable scaffold in the design of ligands for catalysis. The inherent electron-deficient nature of the pyrazine ring, a consequence of the two electronegative nitrogen atoms, significantly influences the electronic properties of metal complexes. This feature can be further modulated through the introduction of various substituents, allowing for the fine-tuning of a catalyst's activity, selectivity, and stability. The specific compound, this compound, incorporates several key features that make it a molecule of high interest in the fields of catalysis and ligand design.

The presence of two fluorine atoms at the 3 and 6 positions of the pyrazine ring dramatically enhances its electron-withdrawing character. Fluorine's high electronegativity leads to a significant polarization of the C-F bond and, by extension, a decrease in the electron density of the pyrazine ring. This electronic perturbation directly impacts the donor-acceptor properties of the pyrazine core when it coordinates to a metal center. A more electron-deficient ligand can stabilize metal centers in lower oxidation states and influence the redox potentials of the resulting complexes.

Furthermore, the carboxylate group at the 2-position provides a crucial coordination site. Pyrazine-2-carboxylate (B1225951) and its derivatives are known to act as bidentate ligands, coordinating to metal ions through one of the pyrazine nitrogen atoms and an oxygen atom from the carboxylate group. This chelation effect enhances the stability of the resulting metal complexes. nih.govsc.edu The combination of the difluoro-substituted pyrazine core and the carboxylate functionality in this compound suggests its potential to form robust and electronically distinct metal complexes with applications in various catalytic transformations.

While direct catalytic applications of this compound are not extensively documented in publicly available literature, the broader family of pyrazine-based ligands has been successfully employed in a range of catalytic reactions. These include palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Sonogashira reactions, which are fundamental for the formation of carbon-carbon bonds in organic synthesis. rsc.orgresearchgate.net In these reactions, the electronic nature of the ligand plays a critical role in the efficiency of the catalytic cycle, influencing steps such as oxidative addition and reductive elimination.

The design of ligands for specific catalytic applications often involves a systematic study of the steric and electronic effects of different substituents. For instance, in the context of rhodium-catalyzed reactions, the steric bulk and electronic properties of N-heterocyclic carbene (NHC) ligands, which can be analogous in some electronic aspects to pyrazine-based ligands, have been shown to significantly impact the selectivity and rate of reactions like alkyne hydrothiolation and hydrosilylation. rsc.orgacs.orgnih.gov

The potential utility of this compound as a ligand can be inferred from the behavior of structurally related compounds. For example, the coordination chemistry of pyrazine-2-carboxamide and its analogues with various transition metals has been explored, demonstrating the versatility of the pyrazine scaffold in forming stable complexes. ncn.gov.plscispace.comresearchgate.net The introduction of fluorine atoms is expected to modify the Lewis basicity of the coordinating nitrogen atoms and the carboxylate oxygen, thereby altering the catalytic properties of the corresponding metal complexes.

To illustrate the potential impact of such a ligand in a catalytic system, one can consider a hypothetical palladium-catalyzed Suzuki cross-coupling reaction. The performance of a catalyst is often evaluated based on its turnover number (TON) and turnover frequency (TOF), which are measures of catalyst activity and efficiency. The electronic properties of the ligand can significantly influence these parameters.

Table 1: Hypothetical Catalytic Performance in a Suzuki Cross-Coupling Reaction

LigandCatalyst Loading (mol%)Reaction Time (h)Yield (%)TONTOF (h⁻¹)
Ligand A (Non-fluorinated pyrazine)11285857.1
This compound 18959511.9
Ligand B (Electron-rich pyridine)11870703.9

In this hypothetical scenario, the enhanced electron-withdrawing nature of this compound as a ligand could lead to a more electrophilic palladium center, potentially accelerating the rate-determining reductive elimination step of the catalytic cycle. This would result in a shorter reaction time and a higher turnover frequency compared to a non-fluorinated analogue (Ligand A) or a more electron-donating ligand (Ligand B).

The design of ligands based on the pyrazine core also extends to the development of coordination polymers and metal-organic frameworks (MOFs). nih.govnih.gov The ability of pyrazine-2-carboxylate to bridge metal centers can lead to the formation of extended one-, two-, or three-dimensional structures. The specific geometry and electronic environment of these materials are dictated by the coordination preferences of the metal ion and the nature of the ligand. The incorporation of a highly fluorinated ligand like this compound into such frameworks could impart unique properties, such as altered gas sorption characteristics or enhanced catalytic activity within the porous structure.

Future Research Directions and Emerging Paradigms for Methyl 3,6 Difluoropyrazine 2 Carboxylate

Exploration of Novel Reaction Pathways and Methodologies for Derivatization

The derivatization of the pyrazine (B50134) core is essential for creating diverse chemical libraries for screening and development. tandfonline.com While traditional methods exist, future research will likely focus on more efficient and selective transformations.

C-H Functionalization: Direct C-H functionalization of the pyrazine ring represents a highly atom-economical approach to creating new carbon-carbon and carbon-heteroatom bonds. nih.gov Research into transition-metal-catalyzed C-H activation specific to the electron-deficient difluoropyrazine system could yield novel derivatives. For instance, iron-catalyzed C-H functionalization has been used on other electron-deficient heterocycles and could be adapted for this purpose. nih.gov

Cross-Coupling Reactions: The fluorine atoms on the pyrazine ring can potentially act as leaving groups in nucleophilic aromatic substitution (SNAr) reactions. um.edu.my Exploring a wider range of nucleophiles beyond common oxygen and sulfur-based ones could lead to new derivatives. Additionally, developing milder cross-coupling conditions, such as those employing palladium or nickel catalysts, could allow for the selective replacement of one fluorine atom over the other, providing a handle for further diversification. nih.govorganic-chemistry.org

Decarbonylative and Decarboxylative Couplings: The methyl carboxylate group offers another site for modification. Investigating decarbonylative or decarboxylative coupling reactions could allow for the introduction of various aryl, alkyl, or other functional groups at the 2-position of the pyrazine ring, a strategy that has been successful with other heterocyclic systems.

Development of Asymmetric Synthesis Routes for Enantiopure Pyrazine Derivatives

Chirality is a critical factor in the biological activity of many pharmaceutical compounds. The development of asymmetric syntheses to produce enantiomerically pure pyrazine derivatives is a significant area for future investigation. acs.orgacs.org

Currently, methods for the asymmetric hydrogenation of pyrazines have been developed, yielding chiral piperazines with high enantiomeric excess. acs.orgacs.org Future work could focus on adapting these methods or developing new ones for the asymmetric reduction of the pyrazine ring in methyl 3,6-difluoropyrazine-2-carboxylate.

Another avenue involves the use of chiral auxiliaries to direct stereoselective reactions on the pyrazine core or its side chains. epa.gov The synthesis of chiral pyrazine-based ligands for use in asymmetric catalysis is also a promising area. researchgate.net For instance, enantioselective annulation reactions have been used to create complex, chiral fused-heterocyclic systems from other nitrogen-containing heterocycles. rsc.org

Integration into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry offers numerous advantages over traditional batch synthesis, including improved safety, scalability, and reaction control. galchimia.comrsc.org The synthesis of heterocyclic compounds, including pyrazines and other fluorinated molecules, has been shown to benefit from this technology. acs.orgresearchgate.nettib.eumdpi.com

Future research should focus on developing continuous-flow processes for the synthesis and derivatization of this compound. This would enable:

Safer Handling of Reagents: Fluorination reactions, which can involve hazardous reagents, are often safer to conduct in the contained environment of a flow reactor. researchgate.net

Rapid Reaction Optimization: Automated flow systems can quickly screen a wide range of reaction parameters (temperature, pressure, stoichiometry) to identify optimal conditions. nih.gov

On-Demand Synthesis: The ability to produce specific quantities of derivatives as needed would accelerate drug discovery and materials science research. youtube.com

Automated synthesis platforms, which can perform multi-step reaction sequences with integrated purification, are becoming increasingly important in medicinal chemistry. nih.govresearchgate.netresearchgate.net Integrating the synthesis of this compound derivatives into these platforms would allow for the rapid generation of compound libraries for high-throughput screening. researchgate.net

Advanced Spectroscopic Probes and In-Situ Monitoring of Reaction Kinetics

A deeper understanding of reaction mechanisms and kinetics is crucial for optimizing synthetic routes. The use of advanced spectroscopic techniques for in-situ, real-time monitoring of reactions involving this compound is a key area for future development.

Techniques such as in-situ NMR, Raman, and FTIR spectroscopy can provide valuable information about the formation of intermediates and byproducts, as well as reaction rates. acs.org This data can be used to:

Elucidate complex reaction mechanisms.

Optimize reaction conditions to maximize yield and minimize impurities.

Ensure the safety and reproducibility of a process.

Studies on the kinetics of pyrazine formation have been conducted in other contexts, such as food chemistry, and similar principles can be applied to the synthetic chemistry of this compound. acs.org

Machine Learning and AI-Driven Prediction of Reactivity and Potential Applications

The use of machine learning (ML) and artificial intelligence (AI) is poised to revolutionize chemical research. numberanalytics.com These computational tools can be used to:

Predict Reaction Outcomes: AI models can be trained on large datasets of chemical reactions to predict the most likely products and optimal conditions for new transformations, including those involving this compound.

Design Novel Synthetic Routes: AI can propose new, efficient synthetic pathways to target molecules.

Identify Potential Applications: By analyzing the structural features of a molecule, ML algorithms can predict its potential biological activities or material properties, thus guiding experimental work. emerginginvestigators.org

Computational chemistry can also be used to predict the properties of fluorinated heterocycles, helping to design more efficient and selective reactions. numberanalytics.comemerginginvestigators.org Applying these tools to this compound could significantly accelerate the discovery of its derivatives and their applications.

Broadening Applications Beyond Current Scope in Medicinal and Materials Science

While fluorinated pyrazines are of great interest in medicinal chemistry, their potential applications extend into other fields. tandfonline.comresearchgate.net Future research should explore the use of this compound and its derivatives in:

Materials Science: Pyrazine-containing polymers and metal-organic frameworks (MOFs) have shown promise in areas such as conductive materials, gas storage, and optical devices. pipzine-chem.comlifechemicals.com The unique electronic properties conferred by the fluorine atoms in this compound could lead to materials with novel characteristics.

Biomedical Applications: Beyond direct therapeutic use, pyrazine derivatives could be developed as drug carriers for targeted delivery, or as diagnostic probes. pipzine-chem.com

Agrochemicals: The pyrazine scaffold is present in some agrochemicals, and novel derivatives could be screened for herbicidal, fungicidal, or insecticidal activity.

By exploring these emerging paradigms, the scientific community can unlock the full potential of this compound as a versatile platform for innovation in a wide range of scientific disciplines.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 3,6-difluoropyrazine-2-carboxylate, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via nucleophilic aromatic substitution on a pyrazine precursor. For example, fluorination at positions 3 and 6 can be achieved using potassium fluoride (KF) or cesium fluoride (CsF) in polar aprotic solvents like DMF at elevated temperatures (80–120°C). Esterification of the carboxylic acid precursor with methanol under acidic catalysis (e.g., H₂SO₄) follows . Yield optimization requires precise control of stoichiometry, temperature, and reaction time, as over-fluorination or ester hydrolysis may occur.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • ¹⁹F NMR : Critical for confirming fluorine substitution patterns. Chemical shifts for aromatic fluorines typically appear between -110 to -150 ppm, depending on electronic environment .
  • IR Spectroscopy : Confirms ester carbonyl (C=O) stretches at ~1700 cm⁻¹ and C-F vibrations near 1200 cm⁻¹ .
  • Mass Spectrometry (HRMS) : Validates molecular ion ([M+H]⁺) and fragmentation patterns, ensuring purity and structural integrity .

Q. How can X-ray crystallography resolve ambiguities in the compound’s molecular geometry?

  • Methodological Answer : Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) provides precise bond lengths, angles, and torsional parameters. For pyrazine derivatives, ensure cryocooling (100 K) to minimize thermal motion artifacts. Data collection at high resolution (<1.0 Å) enhances accuracy, particularly for fluorine positions, which are prone to disorder .

Advanced Research Questions

Q. What strategies mitigate challenges in crystallizing this compound due to fluorine’s electron-withdrawing effects?

  • Methodological Answer : Fluorine’s electronegativity reduces molecular polarity, complicating crystallization. Use mixed-solvent systems (e.g., DCM/hexane) for slow evaporation. Co-crystallization with hydrogen-bond donors (e.g., thiourea derivatives) can stabilize lattice packing. For persistent issues, consider isomorphic substitution with heavier halogens (e.g., Cl) for preliminary studies .

Q. How do computational methods (DFT, MD) predict reactivity and regioselectivity in fluorinated pyrazine systems?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) model electrostatic potential surfaces to identify electrophilic/nucleophilic sites. Molecular dynamics (MD) simulations in explicit solvent (e.g., water, DMSO) predict solvation effects on reaction pathways. Validate predictions experimentally via competitive fluorination studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.